Anhydrotetrodotoxin
Overview
Description
Synthesis Analysis
The synthesis of anhydrotetrodotoxin analogues, such as 8,11-dideoxytetrodotoxin, highlights the complexity and specificity required in the chemical synthesis of tetrodotoxin derivatives. These processes often involve highly stereoselective reactions and the strategic use of protecting groups to achieve the desired structural analogues. The synthesis of unnatural analogues involves neighboring group participation for stereoselective hydroxylation and guanidine installation, showcasing the intricate chemistry behind creating these potent molecules (Nishikawa et al., 2004).
Molecular Structure Analysis
The molecular structure of anhydrotetrodotoxin and its analogues is crucial for their biological activity. These structures are characterized by a compact, complex arrangement of rings and functional groups, including hydroxyls and guanidines, which are essential for their interaction with sodium channels. The molecular structure of native NaV1.6 channels and the characteristics of binding of 4,9-anhydrotetrodotoxin provide valuable insights into the specificity and potency of these toxins (Teramoto & Yotsu-Yamashita, 2015).
Scientific Research Applications
Selective Sodium Channel Blocker : Anhydrotetrodotoxin selectively blocks only the sodium channel in nerve cells. It has a concentration for reducing sodium current to half at 298 nM, making it a tool for understanding sodium channel function in neurons (Kao & Yasumoto, 1985).
Structural Analysis : The chemical and crystallographical structure of anhydrotetrodotoxin has been established, aiding in the understanding of tetrodotoxin and its derivatives at a molecular level (Tsuda et al., 1964).
Bacterial Toxin Production : Anhydrotetrodotoxin is produced by certain bacterial species like Vibrio alginolyticus found in fish intestines. This assists in studying the mechanism of toxification in marine animals (Noguchi et al., 1987).
Selective Blocking Effects on NaV1.6 Channels : It has been discovered that anhydrotetrodotoxin selectively blocks NaV1.6 channels, a subtype of voltage-gated Na+ channels, with higher efficacy than other TTX-sensitive channel isoforms. This provides insights into the molecular properties and potential therapeutic applications for disorders involving these channels (Teramoto & Yotsu-Yamashita, 2015).
Occurrence in Amphibians : The presence of anhydrotetrodotoxin in certain amphibian species like Atelopus subornatus has been reported. This helps in understanding the biochemical ecology of these amphibians (Mebs et al., 1995).
Chemical Mechanism in Fermented Fish : Studies on the chemical mechanism of tetrodotoxin decrease in fermented fish ovaries reveal the presence of anhydrotetrodotoxin, contributing to food safety research (Hy et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3S,4S,5R,11S,12S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O7/c12-8-13-6-2-4-9(17,1-15)5-3(16)10(2,14-8)7(19-6)11(18,20-4)21-5/h2-7,15-18H,1H2,(H3,12,13,14)/t2?,3-,4?,5+,6?,7+,9+,10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNXQECXKDMLJK-NLWUVLGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(C2C3C4N=C(NC35C(C1OC(C5O4)(O2)O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@]1([C@@H]2[C@H]([C@@]34[C@H]5[C@@](O2)(OC1C3C(O5)N=C(N4)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019835 | |
Record name | Anhydrotetrodotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anhydrotetrodotoxin | |
CAS RN |
13072-89-4 | |
Record name | 4,9-Anhydrotetrodotoxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13072-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anhydrotetrodotoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013072894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anhydrotetrodotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.